3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a bromothiophene moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of 5-bromo-2-thienyl chalcones with hydrazine derivatives. One efficient method includes the use of a green catalyst, such as fly ash: H2SO4, under microwave irradiation. This method is environmentally friendly and yields high purity products .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green catalysts is preferred for scalability and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Employs tin reagents and palladium catalysts.
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrazoles
- Alcohols or carboxylic acids from the aldehyde group
- Complex organic molecules through coupling reactions
Scientific Research Applications
Chemistry: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.
Biology and Medicine: Its derivatives have shown antimicrobial and antiviral activities .
Industry: In the material science industry, it is used in the synthesis of organic semiconductors and optoelectronic materials due to its conjugated structure and electronic properties .
Mechanism of Action
The mechanism of action of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-one
- 4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine
- 1-Phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines
Uniqueness: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring, bromothiophene moiety, and aldehyde group. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.
Properties
Molecular Formula |
C8H5BrN2OS |
---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)8-5(4-12)3-10-11-8/h1-4H,(H,10,11) |
InChI Key |
QMAFAPNMLNJEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C=NN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.